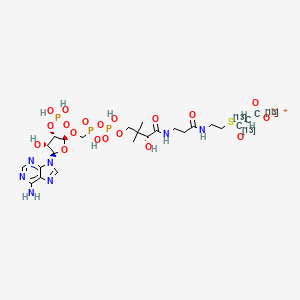
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is a stable isotope-labeled compound with the molecular formula C9H5D10N3O and a molecular weight of 191.30. It is used in various scientific research applications, including metabolic research, environmental studies, and clinical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 typically involves the use of stable isotope labeling techniques. The compound can be synthesized from N,N-diethyl-guanidine and ethyl acetoacetate through a series of chemical reactions. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the product.
化学反应分析
Types of Reactions
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrimidine derivatives.
科学研究应用
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
作用机制
The mechanism of action of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as HIV-1 capsid and human cyclophilin A, which play essential roles in HIV-1 assembly and replication. The stable isotope labeling allows researchers to study the compound’s effects on metabolic pathways and other biological processes .
相似化合物的比较
Similar Compounds
- 2-Diethylamino-6-hydroxy-4-methylpyrimidine (unlabeled)
- 2-Diethylamino-6-methyl-4-pyrimidinol
- 2-Diethylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage over similar unlabeled compounds, making it highly valuable in metabolic research, environmental studies, and clinical diagnostics.
属性
分子式 |
C9H15N3O |
|---|---|
分子量 |
191.30 g/mol |
IUPAC 名称 |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)/i1D3,2D3,4D2,5D2 |
InChI 键 |
NQCPECCCWDWTJJ-IZUSZFKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=NC(=CC(=O)N1)C)C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


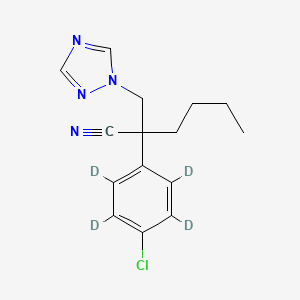
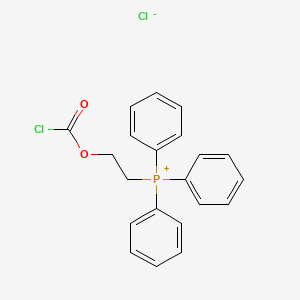
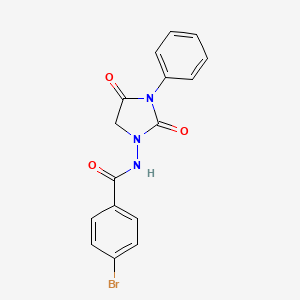
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
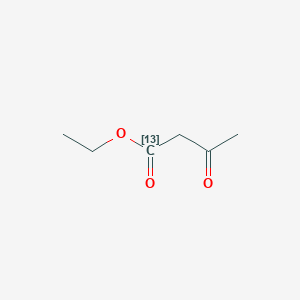
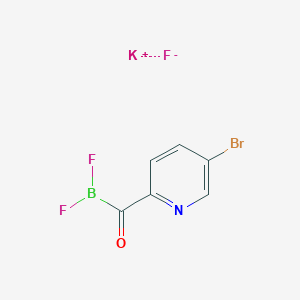
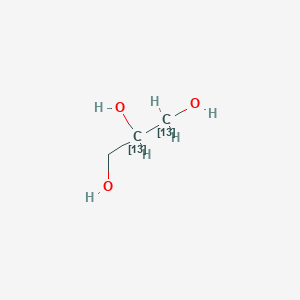
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

